molecular formula C22H22N2O6S B11209784 N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide CAS No. 6777-28-2

N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide

Cat. No.: B11209784
CAS No.: 6777-28-2
M. Wt: 442.5 g/mol
InChI Key: IFXQLUYYDCXHTA-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is a complex organic compound that features a benzodioxole, furan, and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the benzodioxole and furan intermediates with the sulfonamide group under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Halogens (Cl~2~, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1,3-Benzodioxol-5-ylmethyl)-3-(2-thienyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanamide: Similar structure with a thiophene ring instead of a furan ring.

    N~1~-(1,3-Benzodioxol-5-ylmethyl)-3-(2-pyridyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

6777-28-2

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(furan-2-yl)-3-[(4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C22H22N2O6S/c1-15-4-7-17(8-5-15)31(26,27)24-18(19-3-2-10-28-19)12-22(25)23-13-16-6-9-20-21(11-16)30-14-29-20/h2-11,18,24H,12-14H2,1H3,(H,23,25)

InChI Key

IFXQLUYYDCXHTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CO4

Origin of Product

United States

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